(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile

Catalog No.
S15731338
CAS No.
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile

Product Name

(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m0/s1

InChI Key

ICSMHHPNBLZOLB-QMMMGPOBSA-N

Canonical SMILES

C1CN2CCC1C(C2)C#N

Isomeric SMILES

C1CN2CCC1[C@H](C2)C#N

(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile, also known as (3R)-quinuclidine-3-carbonitrile, is a bicyclic nitrogen-containing compound characterized by a bicyclo[2.2.2]octane structure with a cyano group at the 3-position. Its chemical formula is C8H12N2C_8H_{12}N_2, and it has a molecular weight of approximately 136.2 g/mol. The compound is notable for its unique structural features, which include a nitrogen atom incorporated into the bicyclic framework, contributing to its potential biological activities and chemical reactivity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity and solubility properties .
  • Hydrolysis: Under acidic or basic conditions, the cyano group may be hydrolyzed to form carboxylic acids.
  • Substitution Reactions: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of Cathepsin C, an enzyme involved in various physiological processes including inflammation and immune response . Additionally, compounds related to this structure have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Several synthetic routes have been developed for the preparation of (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors such as amines and carbonyl compounds, cyclization can yield the bicyclic structure.
  • Nitrilation: The introduction of the cyano group can be achieved through nitrilation reactions using cyanogen bromide or other cyanating agents.
  • Reduction Reactions: Reduction of corresponding ketones or imines can also lead to the formation of this compound.

These methods are often optimized for yield and purity depending on the desired application.

(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile finds applications in various fields:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting inflammatory diseases and pain management.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules with specific biological activities.
  • Neuroscience: Its interaction with neurotransmitter systems positions it as a valuable compound for studying neurological functions and disorders.

Interaction studies involving (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile have primarily focused on its binding affinity to various receptors and enzymes:

  • Receptor Binding: Investigations into its interaction with neurotransmitter receptors indicate that it may modulate signaling pathways relevant to mood and cognition.
  • Enzyme Inhibition: Detailed studies have shown that this compound effectively inhibits Cathepsin C, providing insights into its mechanism of action and potential therapeutic uses .

These studies contribute significantly to understanding how this compound interacts within biological systems.

Several compounds share structural similarities with (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile, including:

Compound NameStructure TypeUnique Features
QuinuclidineBicyclic amineLacks cyano group; used in anesthetics
3-QuinuclidinolHydroxy derivativeContains hydroxyl group; used in medicinal chemistry
1-Azabicyclo[2.2.2]octaneParent structureBase structure for various derivatives
1-Azabicyclo[3.3.0]octaneBicyclic amineDifferent ring fusion; potential for distinct properties

The uniqueness of (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile lies in its specific cyano substitution at the 3-position, which enhances its biological activity compared to similar compounds that lack this functional group.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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